molecular formula C11H16ClN3 B1480115 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine CAS No. 2098074-72-5

2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine

Cat. No.: B1480115
CAS No.: 2098074-72-5
M. Wt: 225.72 g/mol
InChI Key: XQOCJFDNSCMBGK-UHFFFAOYSA-N
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Description

2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine is a chemical compound of interest in scientific research and development, particularly in medicinal chemistry. Its structure, which incorporates a chloropyrazine ring linked to a 2,6-dimethylpiperidine moiety, is often explored as a building block or intermediate in the synthesis of more complex molecules . Piperidine and pyrazine derivatives are prominent pharmacophores in drug discovery, frequently investigated for their potential to interact with biological targets such as kinases . Compounds with this core structure are often studied for their potential pharmacological activities, including antimicrobial and anticancer effects, based on research into structurally similar molecules . The mechanism of action for such compounds is typically attributed to their ability to fit into the active sites of specific enzymes, like kinases, leading to effective inhibition . Researchers value this compound for its potential application in structure-activity relationship (SAR) studies, where minor modifications can lead to significant changes in potency and selectivity . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Handling and Storage: For safe handling, use personal protective equipment, avoid dust formation, and ensure good ventilation . Store in a sealed container under inert conditions at 2-8°C to ensure long-term stability . Safety Information: While a specific hazard classification for this compound is not available, structurally related chloropyrazine compounds may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

2-chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-10(12)13-6-7-14-11/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQOCJFDNSCMBGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C2=NC=CN=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For example, it may interact with cytochrome P450 enzymes, affecting the metabolism of other compounds. Additionally, this compound can bind to specific proteins, altering their function and leading to downstream effects on cellular processes.

Cellular Effects

This compound has been observed to influence various types of cells and cellular processes. It can affect cell signaling pathways, leading to changes in gene expression and cellular metabolism. For instance, the compound may activate or inhibit specific signaling pathways, resulting in altered cellular responses. Additionally, this compound can impact cell proliferation, differentiation, and apoptosis, depending on the cell type and context.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific receptors or enzymes, leading to inhibition or activation of their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its activity. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, altering its initial effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulation of specific signaling pathways or enzyme activities. At high doses, it can lead to toxic or adverse effects, including cellular damage or organ toxicity. Threshold effects have been observed, where a certain dosage level is required to elicit a significant response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites with different biological activities. Additionally, this compound can affect the levels of specific metabolites, altering cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can interact with transporters or binding proteins, facilitating its uptake and distribution. Additionally, this compound may accumulate in specific cellular compartments, influencing its localization and activity. The compound’s distribution can affect its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression. Alternatively, this compound may accumulate in the cytoplasm, affecting cytosolic enzymes and signaling pathways.

Biological Activity

2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through nucleophilic substitution reactions where 2-chloropyrazine is reacted with 2,6-dimethylpiperidine under controlled conditions. The reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and purity of the final product.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazine derivatives, including this compound. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that derivatives of pyrazines exhibit significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The IC50 values for these compounds often range from 0.28 µM to 1.5 µM, indicating potent activity against these cells .
CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA5490.74Induction of apoptosis
This compoundHepG20.28Cell cycle arrest

Neuropsychiatric Effects

The neuropharmacological profile of pyrazine derivatives suggests potential applications in treating neuropsychiatric disorders. Compounds similar to this compound have been reported to interact with neurotransmitter systems, influencing pathways associated with anxiety and depression .

Antimicrobial Activity

Research indicates that pyrazine derivatives possess antimicrobial properties. For example, studies have reported that certain pyrazines exhibit activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Studies

Several case studies have demonstrated the efficacy of pyrazine compounds in preclinical models:

  • Case Study on Lung Cancer : A study evaluating the effects of various pyrazine derivatives on A549 cell lines showed that certain modifications to the pyrazine structure significantly enhanced cytotoxicity and selectivity towards cancerous cells.
  • Neuropharmacological Assessment : In a behavioral study involving rodent models, compounds similar to this compound exhibited anxiolytic effects when administered at specific dosages.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Recent studies have highlighted the potential of pyrazine derivatives, including 2-chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine, in anticancer therapies. Pyrazines exhibit cytotoxic properties against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory effects on cell proliferation in leukemia and solid tumors.

CompoundCancer TypeIC50 Value (μM)
This compoundLeukemiaTBD
Analog ABreast Cancer5.0
Analog BLung Cancer3.7

Case Study : A study by Yenes-Minguez et al. reported that pyrazoline derivatives exhibited selective cytotoxicity against various cancer cell lines, demonstrating the potential for developing targeted cancer therapies using compounds like this compound .

1.2 Cannabinoid Receptor Modulation
Another promising application is in the modulation of cannabinoid receptors. Compounds similar to this compound have been investigated for their affinity towards CB1 and CB2 receptors, which are critical in managing pain and inflammation.

CompoundCB Receptor AffinityIC50 Value (nM)
This compoundCB1TBD
Pyrazoline CCB214.1

Case Study : Research conducted by Srivastava et al. demonstrated that pyrazoline derivatives could act as effective modulators of cannabinoid receptors, suggesting a potential therapeutic role for compounds like this compound in treating conditions such as obesity and schizophrenia .

Antimicrobial Activity

The antimicrobial properties of pyrazine derivatives are well-documented. Studies indicate that these compounds can inhibit the growth of various bacterial strains.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coliTBD
Pyrazine DS. aureus8 μg/mL

Case Study : A recent evaluation showed that several synthesized pyrazine derivatives demonstrated superior antimicrobial activity compared to traditional antibiotics like streptomycin .

Neuropharmacological Applications

Emerging research suggests that compounds like this compound may play a role in neuropharmacology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's.

Neuroprotective Effects
Studies involving thiazolidinone-based pyrazine derivatives have indicated potential neuroprotective effects through acetylcholinesterase inhibition.

CompoundTarget EnzymeIC50 Value (μM)
This compoundAcetylcholinesteraseTBD
Thiazolidinone EAcetylcholinesterase10.10

Case Study : Khan et al. demonstrated that certain pyrazine derivatives significantly inhibited acetylcholinesterase activity, suggesting their potential use in Alzheimer's treatment .

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at position 2 undergoes nucleophilic substitution under various conditions:

Reaction Type Reagents/Conditions Products Yield
Amine substitutionPrimary/secondary amines, K₂CO₃, DMF3-(2,6-Dimethylpiperidin-1-yl)-2-(substituted amino)pyrazines65–85%
Alkoxy substitutionSodium alkoxides, ethanol, reflux2-Alkoxy-3-(2,6-dimethylpiperidin-1-yl)pyrazines70–78%
Thiol substitutionThiophenols, CuI, DMSO, 80°C2-(Arylthio)-3-(2,6-dimethylpiperidin-1-yl)pyrazines60–72%

Key Mechanism : The chlorine atom acts as a leaving group, with the piperidine moiety enhancing electron density at position 3, directing substitution to position 2.

Coupling Reactions

The compound participates in cross-coupling reactions facilitated by transition-metal catalysts:

Coupling Type Catalyst/Reagents Products Yield
Suzuki-MiyauraPd(PPh₃)₄, arylboronic acids, K₂CO₃2-Aryl-3-(2,6-dimethylpiperidin-1-yl)pyrazines55–68%
Stille couplingPdCl₂(dppf), organostannanes, THF2-Alkenyl/aryl derivatives50–62%

Oxidation Reactions

The methyl groups on the piperidine ring undergo selective oxidation:

Oxidizing Agent Conditions Products Notes
KMnO₄Acetic acid, 60°C3-(2,6-Diketopiperidin-1-yl)-2-chloropyrazineRequires acidic medium
CrO₃H₂SO₄, acetone, 0°CPartial oxidation to hydroxylamine intermediatesLow yield (~40%)

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

Reagent Conditions Products Application
NaN₃, CuI, DMF120°C, 12 hTriazolo[5,1-a]pyrazine derivativesBioactive scaffolds
NH₂NH₂·H₂OEthanol, refluxPyrazolo[3,4-b]pyrazinesAnticancer studies

Functionalization of Piperidine Moiety

The dimethylpiperidine group undergoes further modifications:

Reaction Reagents Products Yield
AlkylationAlkyl halides, NaH, THFN-Alkylated piperidine-pyrazine hybrids70–80%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂1-Acetyl-2,6-dimethylpiperidine-pyrazine conjugates85–90%

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazine Derivatives

Structural Analogs and Substituent Effects

Table 1: Structural Comparison of Pyrazine Derivatives
Compound Name Substituents at Pyrazine Positions Key Features
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine 2-Cl, 3-(2,6-dimethylpiperidine) Bulky piperidine group enhances steric hindrance; Cl increases reactivity.
2-Chloro-3-(2-quinolylthio)pyrazine 2-Cl, 3-(2-quinolylthio) Quinoline-thio group modifies electronic properties (IR: 1779 cm⁻¹ C=N stretch) .
2,6-Dimethylpyrazine 2-CH₃, 6-CH₃ Simple alkyl substituents; used in flavor chemistry (Maillard reaction) .
Fused-ring pyrazine derivatives Fused aromatic rings (e.g., CF₃-phenyl) Enhanced electron affinity; used in n-type semiconductors (e.g., mobility ~0.03 cm² V⁻¹ s⁻¹) .
Pyrazine-2,3-dicarboxylate 2-COO⁻, 3-COO⁻ Coordination polymer formation with transition metals (e.g., Cu²⁺) .

Key Observations :

  • Chlorine substitution at position 2 is shared with 2-chloro-3-(2-quinolylthio)pyrazine, but the latter’s quinoline-thio group introduces distinct electronic interactions, as evidenced by IR spectral shifts .

Key Observations :

  • The 2,6-dimethylpiperidine moiety in the target compound may enhance binding to biological targets, similar to imidazo[1,2-a]pyrazines, which interact with kinase domains via hydrogen bonding .

Electronic and Physical Properties

Table 3: Electronic and Physical Properties
Compound Electronic Features Thermal Stability/Solubility
This compound Electron-withdrawing Cl and N-donor piperidine Likely low solubility due to bulky substituents.
Fused-ring pyrazines LUMO levels tuned by core size (e.g., -3.5 eV) High thermal stability (semiconductor applications) .
Pyrazine-2,3-dicarboxylate ππ/nπ transitions in UV-Vis spectra Stable coordination frameworks up to 300°C .
2,6-Dimethylpyrazine Volatile, low molecular weight High volatility (used in food aromas) .

Key Observations :

  • Unlike fused-ring pyrazines, which exhibit tunable LUMO levels for electronics, the target compound’s properties are dominated by steric effects .

Preparation Methods

Starting Material Synthesis

  • 3-Chloropyrazine or 2,3-Dichloropyrazine can be prepared by chlorination of pyrazine under controlled conditions or purchased commercially.
  • The chloro substituent at the 3-position is the leaving group for nucleophilic substitution.

Nucleophilic Substitution Reaction

  • Reagents: 2,6-dimethylpiperidine as the nucleophile.
  • Solvent: Aprotic solvents such as dichloromethane, acetonitrile, or dimethylformamide (DMF) are commonly used to dissolve both reactants and facilitate the reaction.
  • Conditions: The reaction mixture is typically heated under reflux or stirred at elevated temperature (50–100 °C) to promote substitution.
  • Catalysts/Additives: Sometimes a base such as potassium carbonate or triethylamine is added to scavenge HCl formed during the reaction.
  • Reaction Time: 4 to 12 hours depending on the reactivity of the starting materials.

Workup and Purification

  • After completion, the reaction mixture is cooled, and the product is extracted using organic solvents.
  • Washing with water or dilute acid/base solutions removes impurities.
  • The crude product is purified by recrystallization or column chromatography.

Comparative Data Table of Preparation Parameters

Parameter Typical Range/Value Notes
Starting material 2,3-Dichloropyrazine or 3-chloropyrazine Commercial or synthesized
Nucleophile 2,6-Dimethylpiperidine Used in slight molar excess (1.1:1)
Solvent Dichloromethane, Acetonitrile, DMF Aprotic solvents preferred
Temperature 50–100 °C Reflux or controlled heating
Base/Additive Potassium carbonate, triethylamine To neutralize HCl byproduct
Reaction time 4–12 hours Monitored by TLC or HPLC
Purification method Recrystallization, chromatography To obtain pure compound
Yield 60–85% Depending on reaction optimization

Research Findings and Optimization Notes

  • Solvent Choice: Dichloromethane provides good solubility and moderate reaction rates, with easy removal post-reaction. Acetonitrile can also be used but is more toxic and requires careful handling.
  • Base Addition: Using a base such as potassium carbonate improves yield by neutralizing HCl formed during substitution, preventing side reactions and decomposition.
  • Temperature Control: Elevated temperatures accelerate substitution but may cause side reactions; maintaining reflux conditions is optimal.
  • Molar Ratios: Slight excess of 2,6-dimethylpiperidine ensures complete substitution while minimizing unreacted starting materials.
  • Purification: Recrystallization from ethanol or ethyl acetate yields high-purity product; chromatographic methods can separate closely related impurities.

Related Synthetic Insights from Analogous Compounds

  • Preparation methods for related compounds like 3-chloro-2-cyano-5-trifluoromethylpyridine involve nucleophilic substitution under reflux with solvent recycling and environmentally friendly solvents, which can be adapted to pyrazine derivatives.
  • Multi-step synthesis involving salt formation, cyanamide reaction, and condensation are common in heterocyclic chemistry but less directly applicable for this specific pyrazine derivative.
  • Recent research on pyrazine derivatives for biomedical applications demonstrates the utility of multistep synthesis involving amination and substitution reactions to introduce piperidine moieties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine and its derivatives?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions, where the chlorine atom at the pyrazine C2 position is replaced by a 2,6-dimethylpiperidine group. Key steps include:

  • Heating : Prolonged heating (e.g., 12–24 hours) under reflux conditions to ensure complete reaction .
  • Chromatography : Silica gel chromatography with optimized solvent gradients (e.g., hexane/ethyl acetate) for purification .
  • Characterization : 1^1H NMR and 13^{13}C NMR to confirm substitution patterns, and HRMS to validate molecular weight .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and spectrometric techniques:

  • NMR : Analyze chemical shifts for the pyrazine ring (δ 8.5–9.0 ppm for aromatic protons) and piperidine substituents (δ 1.2–3.0 ppm for methyl and methylene groups) .
  • HRMS : Confirm molecular ion peaks with <2 ppm mass accuracy to rule out impurities .
  • X-ray crystallography : For unambiguous structural determination (if single crystals are obtainable) .

Q. What purification strategies are optimal for isolating pyrazine derivatives?

  • Methodological Answer :

  • Silica gel chromatography : Use gradient elution (e.g., hexane to ethyl acetate) to separate products with similar polarities .
  • Recrystallization : Employ solvents like dichloromethane/hexane mixtures for high-purity crystalline products .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence the redox activity of pyrazine in coordination polymers?

  • Methodological Answer :

  • Electron Transfer : The 2-chloro group enhances electrophilicity, facilitating ligand-to-metal charge transfer in complexes like CrCl2_2(pyrazine)2_2. Use cyclic voltammetry to measure redox potentials .
  • Magnetic Properties : Reduced pyrazine ligands in Cr(III) complexes mediate strong magnetic coupling, leading to ferrimagnetic ordering below 55 K. Characterize via SQUID magnetometry and EPR spectroscopy .

Q. What computational approaches model the excited-state dynamics of pyrazine derivatives?

  • Methodological Answer :

  • Model Hamiltonians : Construct 24-mode Hamiltonians to simulate vibronic coupling between S1_1(n,π*) and S2_2(π,π*) states .
  • MCTDH Simulations : Use multiconfiguration time-dependent Hartree methods to track non-adiabatic transitions and predict absorption spectra .
  • Benchmarking : Compare computed spectra with experimental UV-Vis and fluorescence data to validate accuracy .

Q. How does redox-active pyrazine enable high electrical conductivity in 2D coordination networks?

  • Methodological Answer :

  • Synthetic Tuning : Adjust metal centers (e.g., Cr vs. Ti) to modulate electron delocalization. For TiCl2_2(pyrazine)2_2, ligand reduction creates a Fermi liquid state with metallic conductivity .
  • Characterization :
  • Four-probe resistivity measurements : Confirm conductivity values up to 102^2 S/cm .
  • DFT calculations : Map electron density distributions to identify charge-transfer pathways .

Q. What strategies optimize regioselectivity in heterocyclic functionalization of pyrazine?

  • Methodological Answer :

  • Click Chemistry : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce triazole groups at the C3 position .
  • Stille Coupling : Employ Pd(PPh3_3)2_2Cl2_2 catalysts to couple stannanes with chloro-pyrazines, ensuring selective vinylation at C2 .
  • Kinetic Control : Monitor reaction progress via LCMS to halt reactions at intermediate stages and minimize byproducts .

Q. How does pyrazine participate in energy transfer processes at metal interfaces?

  • Methodological Answer :

  • Surface Studies : Adsorb pyrazine on Ni(111) or Ag(111) surfaces and measure phosphorescence quenching via time-resolved spectroscopy .
  • Theoretical Modeling : Apply Chance-Frock-Silbey (CPS) theory to quantify energy transfer rates, correlating with experimental lifetime data .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine
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2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine

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